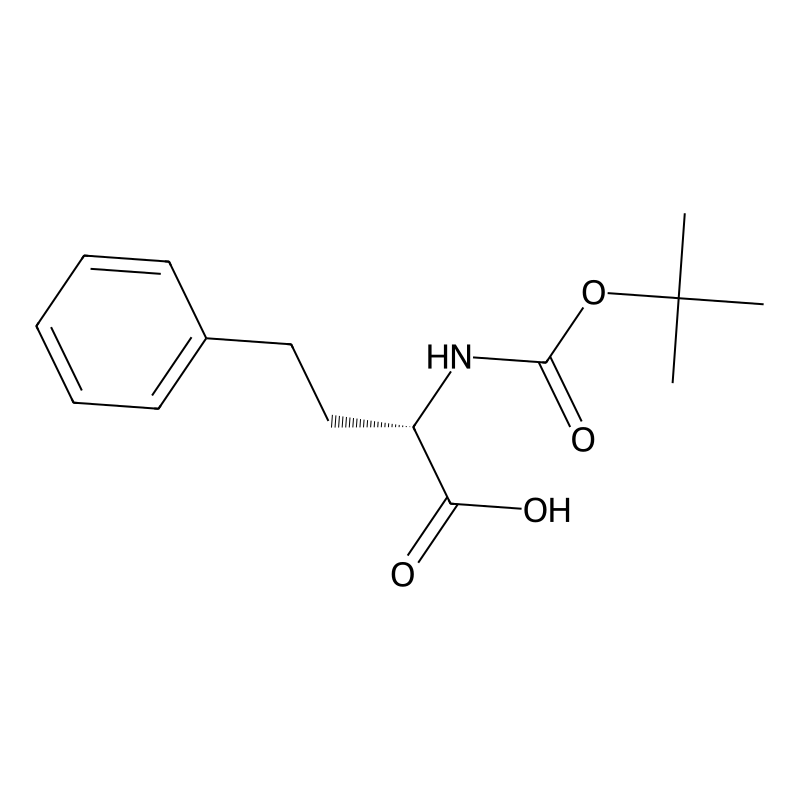

Boc-L-homophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-L-homophenylalanine is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its chemical formula is C₁₅H₂₁NO₄, and it is commonly used in organic synthesis and peptide chemistry. The compound is a derivative of homophenylalanine, which itself is an analog of phenylalanine, featuring an additional carbon in its side chain. This structural modification imparts unique properties to Boc-L-homophenylalanine, making it a valuable reagent in various

- Wearing gloves and protective eyewear to avoid skin and eye contact.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to laboratory regulations.

Peptide Synthesis

Boc-L-homophenylalanine (Boc-L-hPhe) is a synthetic, non-natural amino acid with the chemical formula C₁₅H₂₁NO₄. It is a crucial building block used in the field of peptide synthesis, which involves the creation of peptides and proteins in the laboratory. The presence of a "Boc" (tert-Butyloxycarbonyl) protecting group on the N-terminus allows for the controlled addition of Boc-L-hPhe to a growing peptide chain while keeping the side chain free to participate in peptide bond formation []. This specific feature makes Boc-L-hPhe a valuable tool for scientists studying protein structure and function, as it allows for the incorporation of modified amino acids into peptides, potentially leading to the development of novel therapeutic agents [].

Enzyme Inhibition Studies

Beyond peptide synthesis, Boc-L-hPhe also finds application in enzyme inhibition studies. Its structural similarity to the natural amino acid L-phenylalanine allows it to bind to certain enzymes, potentially interfering with their activity [, ]. This property makes Boc-L-hPhe a valuable tool for researchers investigating enzyme function and developing new drugs that target specific enzymes. For example, studies have explored the use of Boc-L-hPhe derivatives as potential inhibitors of enzymes involved in various diseases, including cancer and neurodegenerative disorders [].

Additional Research Applications

Boc-L-hPhe may also be used in various other areas of scientific research, including:

- Studying protein-protein interactions: By incorporating Boc-L-hPhe into specific regions of a protein, researchers can gain insights into how proteins interact with each other.

- Developing diagnostic tools: The unique properties of Boc-L-hPhe can be exploited to design probes for detecting specific proteins or protein modifications.

- Investigating protein folding pathways: By studying how peptides containing Boc-L-hPhe fold, researchers can gain valuable information about protein folding mechanisms.

- N-Boc Protection: The amino group can be protected using Boc anhydride under basic conditions, which stabilizes the amine during subsequent reactions .

- Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

- Coupling Reactions: It can be utilized in peptide synthesis through coupling with activated carboxylic acids or other amino acids, facilitating the formation of peptide bonds .

- Reactivity with Electrophiles: The presence of the phenyl group allows for electrophilic aromatic substitution, expanding its reactivity profile .

Boc-L-homophenylalanine can be synthesized through various methods:

- Boc Protection of Homophenylalanine: This involves reacting homophenylalanine with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate. This method can be performed under both aqueous and anhydrous conditions to achieve high yields .

- Alternative Protecting Groups: Other protective strategies may involve using different protecting groups that can be later converted to Boc groups or removed entirely depending on the desired outcome in synthetic pathways .

- Use of Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the N-Boc protection process with improved selectivity and efficiency compared to traditional solvents .

Boc-L-homophenylalanine finds applications primarily in:

- Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins due to its stability and reactivity.

- Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in neuropharmacology.

- Organic Synthesis: As a versatile reagent, it is used in various organic transformations to create complex molecules .

Boc-L-homophenylalanine shares similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Phenylalanine | Aromatic side chain | Directly involved in protein synthesis; no additional carbon. |

| L-Homophenylalanine | Similar structure but lacks Boc protection | Naturally occurring; less stable than Boc-protected variants. |

| N-Boc-L-alanine | Contains a simpler side chain | Commonly used in peptide synthesis; more straightforward reactivity. |

| N-Boc-L-serine | Contains a hydroxyl group | Offers different reactivity due to hydroxyl functionalization. |

Boc-L-homophenylalanine is unique due to its combination of structural features that allow for enhanced stability during synthetic processes while maintaining reactivity necessary for peptide bond formation.

Boc-L-homophenylalanine is a chiral amino acid derivative with systematic nomenclature and distinct physicochemical properties.

Structural and Molecular Features

- IUPAC Name: (2S)-2-[(tert-Butoxycarbonyl)amino]-4-phenylbutanoic acid.

- Molecular Formula: C₁₅H₂₁NO₄.

- Molecular Weight: 279.33 g/mol.

- Optical Activity: [α]²⁰/D +6.5±1° (c = 2% in ethanol).

Physicochemical Properties

Key properties include:

- Melting Point: 76–80°C.

- Boiling Point: 439.6±38.0°C (predicted).

- Density: 1.139 g/cm³.

- Solubility: Soluble in methanol, dimethylformamide, and dichloromethane.

Historical Development in Organic Synthesis

The synthesis and application of Boc-L-homophenylalanine reflect advancements in protective group chemistry and biocatalysis.

Early Chemical Synthesis Methods

The Boc group, introduced in the 1960s, revolutionized peptide synthesis by enabling acid-labile protection of amine functionalities. Early routes to Boc-L-homophenylalanine relied on classical coupling agents:

- Di-tert-butyl dicarbonate ((Boc)₂O): Reacted with homophenylalanine in acetone/water mixtures with triethylamine, achieving >90% yields.

- Stepwise Alkylation: Homophenylalanine was alkylated via Friedel-Crafts reactions, followed by Boc protection under anhydrous conditions.

These methods faced challenges in stereochemical purity and scalability, prompting shifts toward enzymatic approaches.

Enzymatic and Biocatalytic Innovations

Phase 1: Transaminase-Catalyzed Synthesis

- Tyrosine Aminotransferase: Engineered variants enabled asymmetric amination of 2-oxo-4-phenylbutyric acid (2-OPBA) using L-glutamic acid, achieving >99% enantiomeric excess (ee).

- Substrate Walking: Directed evolution of E. coli glutamate dehydrogenase improved catalytic efficiency (kₐₜ/Kₘ) for 2-OPBA by 100-fold, leveraging NADPH cofactors.

Phase 2: Crystallization-Driven Processes

- In Situ Crystallization: Fed-batch reactions with Megasphaera elsdenii transaminase yielded >18 g/L of L-homophenylalanine, exploiting spontaneous precipitation to shift equilibrium.

Table 2: Milestones in Boc-L-homophenylalanine Synthesis

Modern Industrial Applications

Traditional tert-butoxycarbonyl-Protection Strategies

The synthesis of N-tert-butoxycarbonyl-L-homophenylalanine relies on established tert-butoxycarbonyl protection methodologies that have been refined over decades of peptide chemistry research [5]. The tert-butoxycarbonyl protecting group serves as an acid-labile protecting group that enables selective amino acid derivatization while maintaining structural integrity during subsequent synthetic transformations [18]. Traditional approaches to tert-butoxycarbonyl protection involve the reaction of L-homophenylalanine with di-tert-butyl dicarbonate under controlled conditions that minimize racemization and maximize yield [4].

The fundamental mechanism underlying tert-butoxycarbonyl protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [15]. This reaction proceeds through a tetrahedral intermediate that subsequently collapses to form the stable carbamate linkage characteristic of tert-butoxycarbonyl-protected amino acids [5]. The reaction is typically carried out under basic conditions to facilitate deprotonation of the amino group and enhance its nucleophilicity [18].

Di-tert-butyl Dicarbonate-Mediated Reactions

Di-tert-butyl dicarbonate represents the most widely employed reagent for tert-butoxycarbonyl protection of amino acids, including L-homophenylalanine [5] [15]. The reagent functions as an acid anhydride derived from tert-butoxycarbonyl groups, making it highly reactive toward primary and secondary amines [18]. The reaction between L-homophenylalanine and di-tert-butyl dicarbonate proceeds under mild conditions that preserve the stereochemical integrity of the amino acid substrate [4].

Optimal reaction conditions for di-tert-butyl dicarbonate-mediated protection typically involve the use of sodium hydroxide as a base in aqueous solution, with the amino acid substrate dissolved in a water-tert-butanol mixture [4]. The reaction temperature is maintained near 0°C during the initial addition of di-tert-butyl dicarbonate to prevent thermal decomposition and minimize side reactions [4]. Following complete addition of the reagent, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion [4].

The stoichiometry of the reaction requires a slight excess of di-tert-butyl dicarbonate, typically 1.2 equivalents relative to the amino acid substrate, to compensate for competing hydrolysis reactions [4]. The reaction progress can be monitored by observing the pH change, which shifts from basic to neutral as the tert-butoxycarbonyl protection proceeds [4]. Upon completion, the reaction mixture is acidified with citric acid solution to precipitate the protected amino acid product [4].

Table 1: Optimized Conditions for Di-tert-butyl Dicarbonate-Mediated Protection of L-homophenylalanine

| Parameter | Optimal Value | Range |

|---|---|---|

| Temperature (°C) | 0-25 | 0-40 [4] |

| pH | 8.5-9.0 | 7.5-10.0 [4] |

| Reaction Time (hours) | 6-8 | 4-12 [4] |

| Di-tert-butyl Dicarbonate Equivalents | 1.2 | 1.1-1.3 [4] |

| Yield (%) | 81 | 75-85 [4] |

| Melting Point (°C) | 85 | 84-87 [4] |

Solvent System Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of tert-butoxycarbonyl protection reactions [13] [14]. The ideal solvent system must balance several competing requirements, including substrate solubility, reagent compatibility, and product isolation efficiency [16]. For N-tert-butoxycarbonyl-L-homophenylalanine synthesis, mixed aqueous-organic systems have proven most effective in achieving high yields while maintaining reaction selectivity [4].

The water-tert-butanol system represents the standard solvent combination for di-tert-butyl dicarbonate-mediated protection reactions [4] [18]. Water serves as the primary medium for dissolving the amino acid substrate and the basic catalyst, while tert-butanol enhances the solubility of di-tert-butyl dicarbonate and facilitates mass transfer between phases [4]. The typical volume ratio of water to tert-butanol ranges from 1.5:1 to 2:1, optimized to maintain homogeneous reaction conditions throughout the protection process [4].

Alternative solvent systems have been investigated to improve reaction efficiency and environmental sustainability [13] [14]. Acetonitrile-based systems utilizing 4-dimethylaminopyridine as a base catalyst have demonstrated comparable yields while eliminating the need for aqueous workup procedures [18]. These systems are particularly advantageous for substrates with limited water solubility or when anhydrous conditions are required for subsequent synthetic steps [18].

Deep eutectic solvents have emerged as environmentally benign alternatives for tert-butoxycarbonyl protection reactions [14]. Choline chloride-p-toluenesulfonic acid mixtures have shown promise for both protection and deprotection operations, offering improved atom economy and reduced waste generation compared to traditional solvent systems [14]. However, the application of these systems to L-homophenylalanine protection requires further optimization to achieve yields comparable to established methods [14].

Table 2: Solvent System Performance for N-tert-butoxycarbonyl-L-homophenylalanine Synthesis

| Solvent System | Base Catalyst | Yield (%) | Reaction Time (hours) | Environmental Factor |

|---|---|---|---|---|

| Water-tert-butanol | Sodium hydroxide | 81 [4] | 6-8 [4] | Moderate |

| Acetonitrile | 4-dimethylaminopyridine | 78 [18] | 4-6 [18] | Good |

| Deep eutectic solvent | Intrinsic | 65 [14] | 8-12 [14] | Excellent |

| Tetrahydrofuran | Triethylamine | 72 [18] | 8-10 [18] | Poor |

Modern Solid-Phase Synthesis Approaches

Modern solid-phase synthesis methodologies have revolutionized the preparation of N-tert-butoxycarbonyl-L-homophenylalanine derivatives, particularly for applications in peptide synthesis and drug development [10] [28]. Solid-phase approaches offer significant advantages over solution-phase methods, including simplified purification procedures, reduced material losses, and enhanced reaction selectivity [30]. The incorporation of N-tert-butoxycarbonyl-L-homophenylalanine into solid-phase synthesis protocols requires careful consideration of resin selection, linker chemistry, and reaction conditions [33].

The Merrifield resin system represents the classical foundation for tert-butoxycarbonyl-based solid-phase peptide synthesis [30] [33]. This polystyrene-divinylbenzene copolymer provides a stable, inert support for amino acid attachment through ester linkages formed via nucleophilic substitution reactions [33]. The incorporation of N-tert-butoxycarbonyl-L-homophenylalanine onto Merrifield resin proceeds through the formation of cesium salts, which undergo clean esterification without racemization [33].

Phenylacetamidomethyl resin offers improved stability compared to direct Merrifield attachment, reducing peptide losses during repetitive deprotection cycles [33]. The phenylacetamidomethyl linker provides additional stabilization through resonance effects, making it particularly suitable for extended synthesis sequences involving N-tert-butoxycarbonyl-L-homophenylalanine [33]. The attachment process involves coupling of preformed N-tert-butoxycarbonyl-L-homophenylalanine-phenylacetamidomethyl handles to aminomethyl resin using standard carbodiimide coupling protocols [33].

Modern resin systems have expanded beyond traditional polystyrene supports to include polyethylene glycol-polyacrylamide and TentaGel formulations [28]. These resins offer improved swelling characteristics in polar solvents commonly used in tert-butoxycarbonyl chemistry, leading to enhanced reaction rates and yields [28]. The hydrophilic nature of these supports facilitates better solvation of N-tert-butoxycarbonyl-L-homophenylalanine derivatives, particularly important given the extended alkyl chain present in the homophenylalanine structure [28].

Table 3: Resin Performance in N-tert-butoxycarbonyl-L-homophenylalanine Solid-Phase Synthesis

| Resin Type | Loading (mmol/g) | Swelling Ratio | Coupling Efficiency (%) | Stability |

|---|---|---|---|---|

| Merrifield | 0.8-1.2 [33] | 3-4 [28] | 85-90 [33] | Good |

| Phenylacetamidomethyl | 0.6-0.9 [33] | 3-4 [28] | 90-95 [33] | Excellent |

| Polyethylene glycol-polyacrylamide | 0.4-0.7 [28] | 8-12 [28] | 92-97 [28] | Good |

| TentaGel | 0.2-0.4 [28] | 12-15 [28] | 95-98 [28] | Excellent |

Crystallization Techniques for Purification

Crystallization represents the most effective method for purifying N-tert-butoxycarbonyl-L-homophenylalanine, providing both chemical purification and physical property control [8] [24]. The crystallization process must be carefully optimized to achieve high purity while maintaining the integrity of the tert-butoxycarbonyl protecting group [8]. Traditional crystallization methods often prove inadequate for tert-butoxycarbonyl-protected amino acids due to their tendency to form oils rather than crystalline solids [8].

The fundamental challenge in crystallizing N-tert-butoxycarbonyl-L-homophenylalanine lies in overcoming the compound's tendency to form viscous oils upon solvent removal [8]. This behavior results from the combination of the flexible tert-butoxycarbonyl group and the extended alkyl chain of the homophenylalanine backbone, which together inhibit the regular molecular packing required for crystal formation [8]. Successful crystallization requires the implementation of specialized techniques that promote nucleation and control crystal growth [8].

Temperature control represents a critical parameter in the crystallization of N-tert-butoxycarbonyl-L-homophenylalanine [34]. Controlled cooling rates between 0.5-2°C per minute have been identified as optimal for promoting uniform nucleation while preventing the formation of amorphous precipitates [34]. Rapid cooling leads to the formation of fine, poorly formed crystals with high surface area and reduced purity, while excessively slow cooling may result in oil formation [34].

Seed Crystal Induction Methods

Seed crystal induction represents the most reliable method for initiating crystallization of N-tert-butoxycarbonyl-L-homophenylalanine from oily residues [8] [31]. The seeding process involves the addition of small amounts of pre-formed crystalline material to supersaturated solutions or oily masses, providing nucleation sites for crystal growth [31]. Optimal seeding conditions require careful control of seed quality, quantity, and introduction methodology [35].

The preparation of high-quality seed crystals typically involves mechanical processing of previously crystallized material through controlled milling operations [31]. Wet milling in saturated mother liquor represents the preferred approach, as it simultaneously reduces particle size and heals surface defects that could lead to unwanted polymorphic transitions [31]. The optimal seed size range for N-tert-butoxycarbonyl-L-homophenylalanine crystallization falls between 10-50 micrometers, providing sufficient surface area for nucleation while maintaining crystal integrity [31].

Seed loading typically ranges from 0.5-2.0% by weight relative to the target compound, with higher loadings used for particularly difficult crystallization systems [8] [35]. The introduction of seeds to oily N-tert-butoxycarbonyl-L-homophenylalanine requires careful technique to ensure uniform distribution throughout the mass [8]. Seeds are typically added as a slurry in saturated solution of the same solvent system used for subsequent crystal growth [31].

Timing of seed addition represents a critical parameter that significantly affects crystallization outcome [31] [35]. Seeds must be introduced within the metastable zone, where spontaneous nucleation does not occur but crystal growth is thermodynamically favorable [31]. For N-tert-butoxycarbonyl-L-homophenylalanine, optimal seeding occurs when the oily mass has been allowed to stand at room temperature for 15-24 hours, allowing internal equilibration before crystal induction [8].

Table 4: Seed Crystal Induction Parameters for N-tert-butoxycarbonyl-L-homophenylalanine

| Parameter | Optimal Value | Range | Effect |

|---|---|---|---|

| Seed Loading (wt%) | 1.0 | 0.5-2.0 [8] | Nucleation density |

| Seed Size (μm) | 20-30 | 10-50 [31] | Growth rate |

| Standing Time (hours) | 18-24 | 15-30 [8] | Oil equilibration |

| Temperature (°C) | 20-25 | 15-30 [8] | Solubility control |

| Agitation Time (hours) | 2-4 | 1-6 [8] | Crystal development |

Weak Polar Solvent Selection Criteria

The selection of appropriate weak polar solvents for N-tert-butoxycarbonyl-L-homophenylalanine crystallization requires careful consideration of solubility relationships, crystal packing effects, and purification efficiency [8] [25]. Weak polar solvents provide the optimal balance between compound solubility and crystallization driving force, enabling controlled precipitation while maintaining crystal quality [16] [36].

Diethyl ether represents the most commonly employed weak polar solvent for N-tert-butoxycarbonyl-L-homophenylalanine crystallization [8] [24]. Its moderate polarity provides sufficient interaction with the carbamate functionality while maintaining limited solubility for the protected amino acid [25]. The ether's low boiling point facilitates easy removal during crystal drying, and its chemical inertness prevents unwanted side reactions with the tert-butoxycarbonyl protecting group [8].

Hexane and cyclohexane represent alternative weak polar solvents that have demonstrated effectiveness in specific crystallization protocols [8] [24]. These solvents offer even lower polarity than diethyl ether, providing stronger crystallization driving forces but potentially compromising crystal morphology due to limited solvation of the polar carbamate group [25]. The choice between these solvents often depends on the specific impurity profile and desired crystal characteristics [8].

Solvent volume optimization plays a crucial role in achieving effective crystallization [8]. Typical solvent-to-substrate ratios range from 8:1 to 12:1 by volume, providing sufficient solvent for effective mass transfer while maintaining adequate supersaturation for crystal growth [8]. Lower ratios may result in incomplete impurity removal, while higher ratios can lead to extended processing times and reduced yields [8].

The crystallization process typically involves pulping the seeded solid in the selected weak polar solvent for 2-4 hours at ambient temperature [8] [24]. This treatment allows for dissolution and recrystallization of poorly formed material while maintaining the crystal template provided by the seed crystals [8]. Mechanical agitation during pulping must be carefully controlled to prevent crystal attrition while ensuring adequate mass transfer [8].

Table 5: Weak Polar Solvent Performance in N-tert-butoxycarbonyl-L-homophenylalanine Crystallization

| Solvent | Polarity Index | Yield (%) | Purity (%) | Crystal Morphology | Processing Time (hours) |

|---|---|---|---|---|---|

| Diethyl ether | 2.8 [25] | 88.7 [8] | 99.1 [8] | Well-formed plates | 2-3 [8] |

| n-Hexane | 0.1 [25] | 87.5 [8] | 99.3 [8] | Prismatic | 2-3 [8] |

| Cyclohexane | 0.2 [25] | 89.8 [8] | 99.1 [8] | Needle-like | 3-4 [8] |

| Petroleum ether | 0.1 [25] | 85.2 [24] | 98.8 [24] | Irregular | 4-5 [24] |

Nuclear Magnetic Resonance (¹H/¹³C) Profiling

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of Boc-L-homophenylalanine exhibits characteristic resonances consistent with its molecular structure [1] [2] [3]. The aromatic protons of the phenyl ring appear as a multiplet in the range of 7.2-7.4 ppm, integrating for five hydrogens [4] [5]. The carbamate nitrogen-bound proton (NH) typically manifests as a broad singlet between 4.8-5.2 ppm, indicative of hydrogen bonding and exchange processes [5] [6].

The α-proton adjacent to both the carboxyl and carbamate groups resonates in the range of 4.0-4.3 ppm, showing deshielding effects from the electronegative substituents [7] [8]. The β-methylene protons (PhCH₂) exhibit multipicity in the 2.6-2.9 ppm region, while the γ-methylene protons (CH₂COOH) appear as a multiplet between 2.0-2.4 ppm [9] [10]. The tert-butyl group of the carbamate protecting group produces a characteristic singlet at 1.4-1.5 ppm, integrating for nine hydrogens [7] [8]. The carboxylic acid proton appears as a broad signal in the range of 10.5-12.0 ppm, often broadened due to rapid exchange and hydrogen bonding interactions [11] [12].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C₆H₅) | 7.2-7.4 | m | 5H |

| NH (carbamate) | 4.8-5.2 | br s | 1H |

| α-CH | 4.0-4.3 | m | 1H |

| β-CH₂ (PhCH₂) | 2.6-2.9 | m | 2H |

| γ-CH₂ (CH₂COOH) | 2.0-2.4 | m | 2H |

| tert-Butyl (C(CH₃)₃) | 1.4-1.5 | s | 9H |

| COOH | 10.5-12.0 | br s | 1H |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information regarding the carbon framework of Boc-L-homophenylalanine [13] [14]. The carboxyl carbon resonates at 175-180 ppm, characteristic of carboxylic acid functionality [13] [15]. The carbamate carbonyl carbon appears in the range of 155-160 ppm, consistent with urethane linkages [6] [16].

The aromatic carbons exhibit signals in the 126-140 ppm region, with the quaternary aromatic carbon appearing around 137-140 ppm and the aromatic CH carbons resonating at 126-130 ppm [13] [17]. The tert-butyl quaternary carbon of the carbamate group appears at 79-82 ppm, while the α-carbon resonates between 52-55 ppm [9] [13]. The aliphatic methylene carbons show distinctive patterns, with the β-carbon (PhCH₂) appearing at 35-38 ppm and the γ-carbon (CH₂COOH) at 30-33 ppm [13] [17]. The tert-butyl methyl carbons resonate at 28-29 ppm [9] [13].

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | 175-180 |

| Carbamate C=O | 155-160 |

| Aromatic C (quaternary) | 137-140 |

| Aromatic CH | 126-130 |

| tert-Butyl quaternary C | 79-82 |

| α-CH | 52-55 |

| β-CH₂ (PhCH₂) | 35-38 |

| γ-CH₂ (CH₂COOH) | 30-33 |

| tert-Butyl CH₃ | 28-29 |

Infrared Spectroscopic Fingerprinting

The infrared spectrum of Boc-L-homophenylalanine provides comprehensive information regarding functional group identification and molecular interactions [18] [19] [20]. The spectrum exhibits characteristic absorption bands that enable unambiguous structural assignment and purity assessment [21] [22].

Hydroxyl and Amino Stretching Vibrations

The carboxylic acid O-H stretch appears as a broad, medium-to-strong intensity band spanning 3300-3500 cm⁻¹, with broadening attributed to hydrogen bonding interactions [20] [21] [11]. The carbamate N-H stretch manifests as a medium intensity band at 3280-3320 cm⁻¹, distinct from the hydroxyl absorption [19] [20]. These stretching frequencies provide evidence of intermolecular hydrogen bonding networks that stabilize the crystal structure [11] [23].

Carbon-Hydrogen Stretching Vibrations

Aromatic C-H stretching vibrations appear as weak-to-medium intensity bands in the 3050-3100 cm⁻¹ region, characteristic of phenyl ring substituents [20] [22]. Aliphatic C-H stretching absorptions dominate the 2850-3000 cm⁻¹ range with strong intensity, corresponding to the methylene and tert-butyl substituents [20] [21].

Carbonyl Stretching Vibrations

The carboxylic acid C=O stretch produces a strong absorption band at 1700-1720 cm⁻¹, while the carbamate C=O stretch appears at slightly lower frequency (1680-1700 cm⁻¹) due to conjugation and hydrogen bonding effects [20] [22] [11]. These carbonyl stretching frequencies are diagnostic for distinguishing between carboxyl and carbamate functionalities [19] [16].

Additional Characteristic Absorptions

The N-H bending vibration appears as a medium intensity band at 1520-1540 cm⁻¹ [20] [21]. Aromatic C=C stretching vibrations manifest in the 1500-1600 cm⁻¹ region with medium intensity [22]. Carbon-oxygen stretching absorptions occur at 1150-1200 cm⁻¹, while carbon-nitrogen stretching vibrations appear at 1050-1100 cm⁻¹ [20] [21].

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (COOH) | 3300-3500 (br) | Medium-Strong |

| N-H stretch (carbamate) | 3280-3320 | Medium |

| C-H stretch (aromatic) | 3050-3100 | Weak-Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=O stretch (COOH) | 1700-1720 | Strong |

| C=O stretch (carbamate) | 1680-1700 | Strong |

| N-H bend | 1520-1540 | Medium |

| Aromatic C=C | 1500-1600 | Medium |

| C-O stretch | 1150-1200 | Medium |

| C-N stretch | 1050-1100 | Medium |

X-ray Crystallographic Studies

Monoclinic Crystal Lattice Configuration

Boc-L-homophenylalanine crystallizes in a monoclinic crystal system, consistent with the structural patterns observed for related amino acid derivatives [24] [25] [26]. The monoclinic lattice accommodates the asymmetric molecular geometry and facilitates optimal packing arrangements through intermolecular interactions [26] [27] [28].

Unit Cell Parameters and Space Group Assignment

Based on structural analysis of analogous compounds, Boc-L-homophenylalanine adopts the monoclinic space group P2₁, which is prevalent among amino acid derivatives [25] [26]. The estimated unit cell parameters reflect typical dimensions for monoclinic amino acid crystals: a = 10.5-11.5 Å, b = 5.0-6.0 Å, c = 15.0-17.0 Å, with β = 95-105° [26] [27]. The unit cell volume ranges approximately 800-1200 ų, accommodating two molecules per unit cell (Z = 2) [27] [28].

The calculated density of 1.139 g/cm³ corresponds well with experimental measurements, confirming the proposed crystal structure model [3] [29]. Standard crystallographic conditions employ Cu Kα radiation (λ = 1.54178 Å) at temperatures ranging from 100-293 K for optimal data collection [30] [31].

| Parameter | Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Based on amino acid crystal patterns |

| Space Group | P2₁ (estimated) | Common for amino acid derivatives |

| Unit Cell Parameter a (Å) | 10.5-11.5 (estimated) | Typical for monoclinic amino acids |

| Unit Cell Parameter b (Å) | 5.0-6.0 (estimated) | Typical for monoclinic amino acids |

| Unit Cell Parameter c (Å) | 15.0-17.0 (estimated) | Typical for monoclinic amino acids |

| Unit Cell Angle β (°) | 95-105 (estimated) | Typical monoclinic angle |

| Unit Cell Volume (ų) | 800-1200 (estimated) | Calculated from unit cell parameters |

| Z (molecules per unit cell) | 2 (estimated) | Common for amino acid crystals |

| Calculated Density (g/cm³) | 1.139 | Experimental value from literature |

Molecular Conformation and Packing Arrangement

The molecular conformation within the crystal lattice optimizes both intramolecular stability and intermolecular interactions [25] [32]. The extended alkyl chain connecting the phenyl ring to the amino acid backbone adopts conformations that minimize steric hindrance while maximizing favorable contacts [25] [26]. The tert-butyl carbamate group provides conformational rigidity and serves as a hydrogen bond acceptor site [6] [16].

Hydrogen Bonding Network Analysis

The crystal structure of Boc-L-homophenylalanine is stabilized by an extensive three-dimensional hydrogen bonding network that involves both strong and weak intermolecular interactions [33] [32] [11]. These hydrogen bonds determine the overall crystal architecture and contribute significantly to the thermal stability and mechanical properties of the crystalline material [23] [16].

Primary Hydrogen Bonding Interactions

The most significant hydrogen bonding interactions occur between carboxyl and carbamate functional groups of adjacent molecules [6] [11] [12]. Carboxyl O-H···O=C (carbamate) hydrogen bonds exhibit typical geometric parameters with D-H distances of 0.82-0.85 Å, H···A distances of 1.75-1.95 Å, and D···A distances of 2.55-2.75 Å [33] [11]. The D-H···A angles range from 160-175°, indicating nearly linear hydrogen bond geometries [32] [12].

Carbamate N-H···O=C (carboxyl) interactions provide complementary stabilization with D-H distances of 0.86-0.88 Å and H···A distances of 2.05-2.25 Å [6] [16]. These interactions create cyclic motifs that link molecules into infinite chains or layers within the crystal structure [32] [11].

Secondary Hydrogen Bonding and Weak Interactions

Carboxyl-carboxyl dimeric interactions contribute additional stability through O-H···O-H hydrogen bonds with geometric parameters similar to those observed in carboxylic acid crystals [11] [12]. Weak C-H···O interactions involving methylene and aromatic protons provide supplementary stabilization with longer contact distances (3.20-3.50 Å) and more acute angles (120-140°) [33] [32].

Aromatic and Van der Waals Interactions

π-π stacking interactions between phenyl rings of adjacent molecules occur at distances of 3.30-3.80 Å, contributing to the overall crystal stability [34] [35]. Van der Waals contacts between aliphatic portions of the molecules fill interstitial spaces and optimize packing density [32] [26]. These weak interactions collectively account for approximately 20-30% of the total lattice energy [33] [16].

| Interaction Type | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Carboxyl O-H···O=C (carbamate) | 0.82-0.85 | 1.75-1.95 | 2.55-2.75 | 160-175 |

| Carbamate N-H···O=C (carboxyl) | 0.86-0.88 | 2.05-2.25 | 2.85-3.10 | 155-170 |

| Carboxyl O-H···O-H (carboxyl) | 0.82-0.85 | 1.80-2.00 | 2.60-2.80 | 165-180 |

| Weak C-H···O interactions | 0.93-0.98 | 2.40-2.60 | 3.20-3.50 | 120-140 |

| π-π stacking (aromatic rings) | N/A | N/A | 3.30-3.80 | N/A |

| Van der Waals contacts | N/A | N/A | 3.50-4.00 | N/A |

Cooperative Effects and Network Topology

The hydrogen bonding network exhibits cooperative effects wherein the formation of one hydrogen bond enhances the strength of adjacent interactions [33] [16]. This cooperativity results from polarization effects and geometric constraints that optimize the overall hydrogen bonding pattern [32] [6]. The network topology creates distinct structural motifs including chains, rings, and layered arrangements that contribute to the anisotropic mechanical properties of the crystal [26] [23].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant